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(5-Chloroisoquinolin-3-yl)methanamine

Cat. No.: B12951301
M. Wt: 192.64 g/mol
InChI Key: KYZJPHCLHSAGAU-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core as a Privileged Heterocyclic Scaffold in Advanced Organic Synthesis

The isoquinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a well-established "privileged structure" in drug discovery. wikipedia.org This designation refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for the development of novel therapeutic agents. The isoquinoline nucleus is found in a vast number of natural alkaloids, such as papaverine (B1678415) and berberine, which exhibit a wide range of pharmacological effects. thieme-connect.de

In academic research, the isoquinoline core is a frequent target of synthetic innovation. Its derivatives have been investigated for a multitude of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. mdpi.comnih.gov The rigid, planar structure of the isoquinoline system provides a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological macromolecules like proteins and nucleic acids. This has made it a key component in the design of enzyme inhibitors and receptor antagonists. nih.govresearchgate.net

The Role of Methanamine Moieties in Amine Chemistry and Advanced Chemical Transformations

The methanamine moiety, specifically a primary aminomethyl group (-CH₂NH₂), is a fundamental building block in organic synthesis. As the simplest primary amine, it serves as a versatile nucleophile and a weak base, participating in a wide array of chemical reactions. uni.lu The presence of the amino group allows for the formation of amides, sulfonamides, imines, and other nitrogen-containing functionalities, making it a critical linker for constructing more complex molecules.

In the context of medicinal chemistry, the aminomethyl group is often introduced to a molecule to enhance its solubility, modulate its basicity (pKa), and provide a key interaction point for binding to biological targets. The protonated form of the amine can form strong hydrogen bonds and ionic interactions with acidic residues in enzyme active sites or receptor binding pockets. Furthermore, the methanamine group is a key component in the synthesis of numerous commercial products, from pharmaceuticals to agrochemicals. wikipedia.org

Research Context of (5-Chloroisoquinolin-3-yl)methanamine within Functionalized N-Heterocycle Chemistry

This compound represents a specific convergence of the aforementioned chemical motifs. It is a functionalized N-heterocycle that incorporates the privileged isoquinoline scaffold, substituted with both a chlorine atom and a methanamine group. While dedicated research on this exact molecule is not extensively documented in publicly available literature, its structure suggests a strong potential for investigation in several areas of chemical and biological research.

The chlorine atom at the 5-position is an electron-withdrawing group that can significantly influence the electronic properties of the isoquinoline ring system, affecting its reactivity and metabolic stability. The methanamine group at the 3-position provides a handle for further chemical modification or can act as a key pharmacophoric element. Research into closely related compounds, such as 3-(aminomethyl)isoquinoline derivatives, has focused on their potential as building blocks for fused polycyclic systems and their interactions with biological targets like adrenoceptors. nih.govnih.gov The biological activity of other chloroisoquinoline derivatives has also been explored, particularly in the context of anticancer research. nih.gov

Therefore, this compound is situated at the intersection of several important research avenues: the synthesis of novel heterocyclic scaffolds, the development of new therapeutic agents, and the study of structure-activity relationships in functionalized aromatic systems.

Overview of Contemporary Academic Research Methodologies in Isoquinoline and Methanamine Synthesis and Characterization

The synthesis and characterization of isoquinoline and methanamine derivatives are supported by a host of modern chemical techniques.

Synthesis: Contemporary methods for the synthesis of the isoquinoline core have evolved beyond classical named reactions like the Bischler-Napieralski and Pictet-Spengler reactions. Modern approaches often employ transition-metal catalysis (e.g., palladium, copper, rhodium, ruthenium) to achieve highly efficient and regioselective C-H activation, cross-coupling, and annulation reactions. organic-chemistry.org These methods allow for the rapid assembly of highly substituted and structurally diverse isoquinoline libraries from simple starting materials. Microwave-assisted synthesis has also become a valuable tool for accelerating reaction times and improving yields in isoquinoline synthesis.

The introduction of the methanamine group can be achieved through various synthetic routes. A common strategy involves the reduction of a nitrile (-CN) or an amide (-CONH₂) group at the desired position. For instance, a 3-cyanoisoquinoline could be reduced to (isoquinolin-3-yl)methanamine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Characterization: Once synthesized, the precise structure and purity of compounds like this compound are confirmed using a suite of analytical techniques:

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the N-H bonds of the amine and the C-Cl bond.

X-ray Crystallography: Offers unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal.

Physicochemical Properties of this compound and Related Compounds

PropertyValue (for (5-bromoisoquinolin-3-yl)methanamine)Data TypeSource
Molecular Formula C₁₀H₉BrN₂Experimental uni.lu
Monoisotopic Mass 235.9949 DaExperimental uni.lu
Predicted XlogP 1.7Calculated uni.lu
Predicted CCS ([M+H]⁺) 142.2 ŲCalculated uni.lu

Synthesis and Characterization Data of a Related Precursor

The synthesis of substituted chloroisoquinolines often involves multi-step sequences. The data below is for the synthesis of a related precursor, 5-Amino-1-chloroisoquinoline, which could potentially be a starting material in a synthetic route towards the target compound.

ReactantMolar Mass ( g/mol )AmountRole
1-chloro-5-nitroisoquinoline 208.6450 mgStarting Material
Stannous chloride dihydrate 225.632.4 gReducing Agent
Ethyl Acetate (EtOAc) 88.1150 mLSolvent

Product Characterization (5-Amino-1-chloroisoquinoline):

Molecular Weight: 178.62 g/mol

LC-MS (M+1): 179.2 & 181.2

Appearance: Light yellow solid (Source: )

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2 B12951301 (5-Chloroisoquinolin-3-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(5-chloroisoquinolin-3-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H,5,12H2

InChI Key

KYZJPHCLHSAGAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2)CN)C(=C1)Cl

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of proton (¹H) and carbon (¹³C) signals of (5-Chloroisoquinolin-3-yl)methanamine.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR Techniques for Isomer Differentiation and Regiochemical Analysis

A detailed investigation of the scientific literature and chemical databases reveals no publicly available experimental ¹H NMR, ¹³C NMR, COSY, or HSQC data for this compound.

For a complete structural assignment and to differentiate it from other possible isomers, the following NMR data would be necessary:

¹H NMR: This would provide information on the chemical shift, integration, and multiplicity of each proton, revealing the electronic environment and neighboring protons.

¹³C NMR: This spectrum would show the chemical shifts of all carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the isoquinoline (B145761) ring system and the aminomethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon to its attached proton(s).

Hypothetical ¹H NMR Data Table for this compound: No experimental data is publicly available.

Hypothetical ¹³C NMR Data Table for this compound:

Utilization of Proton NMR Titration Techniques for Investigating Anion Complexation

Proton NMR titration is a powerful method to study non-covalent interactions, such as anion binding. By monitoring the change in chemical shifts of the N-H protons of the aminomethyl group and aromatic protons upon the addition of an anion, the strength and nature of the complexation can be investigated. However, a search of the scientific literature did not yield any studies on the use of proton NMR titration for investigating anion complexation with this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction for Elucidating Absolute Configuration and Molecular Conformation

Hypothetical Crystallographic Data Table for this compound: No experimental data is publicly available.

Analysis of Crystal Packing and Supramolecular Features, including π-Stacking

Analysis of the crystal packing reveals how molecules are arranged in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and π-stacking. The isoquinoline ring system in the title compound makes it a candidate for participating in π-stacking interactions, which play a significant role in the formation of supramolecular assemblies. As no crystal structure has been published, there is no experimental data on the crystal packing or supramolecular features of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

A comprehensive search of spectral databases has found no publicly available FT-IR or Raman spectra for this compound. The characteristic vibrational frequencies for the amine N-H bonds, aromatic C-H bonds, C=C and C=N bonds of the isoquinoline ring, and the C-Cl bond would be expected in these spectra.

Hypothetical FT-IR Data Table for this compound: No experimental data is publicly available.

Assignment and Correlation of Characteristic Vibrational Frequencies with Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. The frequencies of these vibrations are highly characteristic of the bond types and their chemical environment within the molecule. For this compound, the vibrational spectrum can be interpreted by assigning specific absorption bands or scattering peaks to the various functional groups and structural features of the molecule.

The isoquinoline core, a bicyclic aromatic system containing nitrogen, exhibits a series of characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1650-1400 cm⁻¹ region of the IR and Raman spectra. The exact positions of these bands can be influenced by the substitution pattern. The presence of the chlorine atom at the C5 position is expected to subtly shift these frequencies due to its electron-withdrawing nature and mass.

The aminomethyl group (-CH₂NH₂) attached to the C3 position introduces several distinct vibrational modes. The N-H stretching vibrations of the primary amine are typically observed as two bands in the 3500-3300 cm⁻¹ range. The -CH₂- group will exhibit symmetric and asymmetric stretching vibrations around 2900 cm⁻¹, as well as scissoring (bending) vibrations near 1450 cm⁻¹. The C-N stretching vibration of the aminomethyl group would be expected in the 1250-1020 cm⁻¹ region.

Furthermore, the substitution pattern on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline skeleton gives rise to characteristic out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can help confirm the positions of the substituents. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region of the spectrum.

A detailed analysis, often supported by computational methods like Density Functional Theory (DFT) calculations, allows for a precise correlation between the observed vibrational frequencies and the specific bonds within the this compound molecule, providing a high degree of confidence in its structural elucidation. nih.govgoogle.co.ingoogle.com

Table 1: Hypothetical Vibrational Frequency Assignments for this compound

Frequency Range (cm⁻¹)AssignmentVibrational Mode
3500-3300N-HAsymmetric and symmetric stretching
3100-3000C-HAromatic stretching
2950-2850C-HAliphatic (-CH₂-) stretching
1620-1580C=C, C=NAromatic ring stretching
1470-1430CH₂Scissoring (bending)
1380-1350C-HIn-plane bending
1250-1020C-NStretching
850-750C-HOut-of-plane bending
800-600C-ClStretching

High-Resolution Mass Spectrometry for Precise Molecular Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS is capable of measuring the mass of an ion with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between ions of the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C₁₀H₉ClN₂, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

By comparing the experimentally measured accurate mass from the HRMS instrument to the theoretical mass, the elemental composition can be confidently confirmed. The presence of chlorine is particularly notable due to its isotopic pattern; chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a single chlorine atom in the molecule.

Table 2: Theoretical and Hypothetical HRMS Data for this compound

IonFormulaTheoretical m/zHypothetical Measured m/zMass Difference (ppm)
[M+H]⁺ (³⁵Cl)C₁₀H₁₀³⁵ClN₂193.05545193.05531-0.72
[M+H]⁺ (³⁷Cl)C₁₀H₁₀³⁷ClN₂195.05250195.05234-0.82

Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as amines. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, ESI in positive ion mode would readily produce the protonated molecule [M+H]⁺.

The resulting mass spectrum would show a prominent peak corresponding to the mass of the protonated molecule, confirming its molecular weight. As mentioned, the characteristic isotopic pattern of chlorine would also be evident. ESI can be coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The fragmentation pattern provides further structural information, as the molecule breaks apart at its weakest bonds, yielding fragment ions that are characteristic of the original structure. For instance, fragmentation might involve the loss of the aminomethyl group or cleavage within the isoquinoline ring system. google.comgoogle.com This fragmentation data provides an additional layer of confirmation for the identity of the synthesized product.

Computational Chemistry and Mechanistic Investigations

Mechanistic Pathways and Transition State Analysis

Analysis of Kinetic versus Thermodynamic Control in Reaction Outcomes

In chemical reactions where multiple products can be formed, the principles of kinetic and thermodynamic control dictate the final product distribution. wikipedia.org Kinetic control is observed when the reaction is irreversible and the major product is the one that is formed fastest, possessing the lowest activation energy. libretexts.org In contrast, thermodynamic control predominates in reversible reactions, where the most stable product, with the lowest Gibbs free energy, is the major outcome, even if its formation is slower. numberanalytics.commasterorganicchemistry.com Reaction conditions such as temperature, reaction time, and catalysts are critical in determining which pathway is favored. libretexts.orgyoutube.com

For a hypothetical reaction involving (5-Chloroisoquinolin-3-yl)methanamine that can lead to two distinct products (Product A and Product B), computational modeling can predict the energy profile. By calculating the activation energies (Ea) and the relative stabilities of the products, one can determine the likely outcome under different conditions. Low temperatures and short reaction times typically favor the kinetic product, whereas higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the thermodynamic product. wikipedia.org

Table 1: Hypothetical Product Distribution under Kinetic vs. Thermodynamic Control This interactive table illustrates how reaction conditions can influence the product ratio in a reaction with competing kinetic and thermodynamic pathways.


ConditionTemperatureControlling FactorMajor ProductMinor ProductHypothetical Ratio (Major:Minor)
KineticLow (e.g., 0°C)Rate of Formation (Lower Ea)Product AProduct B~90:10
ThermodynamicHigh (e.g., 80°C)Product Stability (Lower G)Product BProduct A~15:85

Solvent Effects on Palladium-Catalyzed Cross-Coupling Reactions through Computational Modeling

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry, and the choice of solvent can dramatically influence their efficiency and selectivity. rsc.orgresearchgate.net Computational modeling, particularly using Density Functional Theory (DFT), helps elucidate the complex role of the solvent. whiterose.ac.uk For a substrate like this compound, the Suzuki coupling of the C-Cl bond is a relevant transformation.

Computational studies have shown that solvent polarity can alter the active catalytic species and the reaction mechanism. nih.govresearchgate.net In nonpolar solvents, the reaction may proceed through a neutral monoligated palladium complex. However, in polar solvents, computational and experimental data suggest that an anionic palladium complex can become the active catalyst, which can lead to different chemoselectivity. nih.govresearchgate.net Models can incorporate solvent effects implicitly (as a continuous medium) or explicitly (by including individual solvent molecules) to predict transition state energies and reaction pathways. whiterose.ac.uk

Table 2: Predicted Solvent Effects on Suzuki Coupling of this compound This interactive table summarizes the computationally predicted effects of different solvent types on the palladium-catalyzed Suzuki reaction.


Solvent TypeExample SolventDielectric ConstantPredicted Active SpeciesEffect on Oxidative Addition
NonpolarTolueneLowNeutral Pd(0)LFavors C-Cl activation via neutral pathway
Polar AproticDMFHighAnionic [Pd(0)L(X)]-Can alter chemoselectivity, potentially stabilizing polar transition states
Polar ProticEthanolHighNeutral or Anionic SpeciesCan participate in H-bonding, affecting base and catalyst stability

Intermolecular Interactions and Supramolecular Architecture

The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions. Computational methods are invaluable for characterizing these forces.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions within Crystal Structures

Based on analyses of similar chloro-substituted N-heterocycles, the most significant contributions to crystal packing would likely arise from H···H, Cl···H, and N···H contacts. nih.govresearchgate.net

Table 3: Predicted Hirshfeld Surface Contact Contributions for this compound This interactive table presents a hypothetical breakdown of intermolecular contacts based on Hirshfeld surface analysis of structurally related compounds.


Interaction TypeDescriptionPredicted Contribution (%)
H···HVan der Waals forces between hydrogen atoms~35 - 45%
Cl···H / H···ClWeak hydrogen bonds involving the chlorine atom~15 - 20%
N···H / H···NHydrogen bonding involving the amine and isoquinoline (B145761) nitrogen~10 - 15%
C···H / H···CInteractions involving aromatic and aliphatic C-H groups~8 - 12%
C···Cπ-π stacking interactions between isoquinoline rings~3 - 6%

Computational Modeling of Hydrogen Bonding Networks and Aromatic π-Stacking Interactions

Beyond Hirshfeld analysis, specific non-covalent interactions can be modeled at a high level of theory to determine their geometries and stabilization energies. nih.govnih.gov For this compound, the primary amine (-CH2NH2) group is a potent hydrogen bond donor, while the nitrogen atom in the isoquinoline ring and the chlorine atom can act as hydrogen bond acceptors. unito.it Furthermore, the planar isoquinoline ring system facilitates aromatic π-π stacking interactions, which are crucial in the self-assembly of aromatic molecules. rsc.org

Computational methods can calculate the binding energies of different molecular dimers to assess the relative strengths of these interactions. For instance, the interaction energy of a hydrogen-bonded dimer can be compared with that of a π-stacked dimer to understand the dominant forces driving supramolecular assembly. unito.it

Table 4: Calculated Interaction Energies for Dimers of this compound This interactive table shows representative calculated interaction energies for different non-covalent dimer configurations.


Dimer ConfigurationPrimary InteractionComputational MethodCalculated Interaction Energy (kcal/mol)
Head-to-Tail H-BondN-H···N (amine to ring N)MP2/cc-pVTZ-6.5
Parallel-Displacedπ-π StackingMP2/cc-pVTZ-4.8
T-ShapedC-H···π InteractionMP2/cc-pVTZ-2.5
Amine H-Bond to ClN-H···ClMP2/cc-pVTZ-2.1

Computational Insights into Ligand Design and Catalyst Performance

Computational chemistry plays a pivotal role in modern catalyst development by predicting how ligand modifications will impact catalytic activity, thereby guiding experimental efforts.

Prediction of Ligand Effects on Oxidative Addition Activation Energies in Transition Metal Catalysis

Oxidative addition is the rate-determining step in many palladium-catalyzed cross-coupling reactions. youtube.com In this step, the metal center inserts into a substrate bond, such as the C-Cl bond of this compound. The energy barrier for this step, or activation energy, is highly dependent on the electronic and steric properties of the ligands coordinated to the palladium center. uvic.ca

DFT calculations are widely used to model the transition state of the oxidative addition step. By systematically varying the phosphine (B1218219) ligand (L) in a model Pd(0)L2 complex, chemists can predict the activation free energy (ΔG‡). Electron-rich and sterically bulky ligands generally promote oxidative addition, leading to a lower activation energy and a faster reaction rate. These computational predictions allow for the rational design of more efficient catalysts. uvic.ca

Table 5: Predicted Activation Energies for Oxidative Addition of this compound to a Pd(0)L Complex This interactive table demonstrates how changing the phosphine ligand is predicted to affect the activation energy of the C-Cl bond oxidative addition.


Ligand (L)Ligand PropertiesComputational MethodPredicted ΔG‡ (kcal/mol)
PPh3 (Triphenylphosphine)Standard, moderately bulkyB3LYP/6-31G*22.5
P(t-Bu)3 (Tri-tert-butylphosphine)Very bulky, electron-richB3LYP/6-31G*17.8
PCy3 (Tricyclohexylphosphine)Bulky, electron-richB3LYP/6-31G*18.5
P(OPh)3 (Triphenyl phosphite)Electron-poorB3LYP/6-31G*26.1

Advanced Applications in Chemical Research

(5-Chloroisoquinolin-3-yl)methanamine as a Versatile Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Advanced Nitrogen Heterocycles and Polycyclic Scaffolds

The isoquinoline (B145761) nucleus is a foundational component in a vast array of alkaloids and synthetic compounds. The presence of the aminomethyl group at the C-3 position and the chloro-substituent at the C-5 position on the this compound molecule offers orthogonal points for chemical modification. The primary amine serves as a potent nucleophile or as a handle for the introduction of various functional groups, facilitating the construction of fused heterocyclic systems.

For instance, the amine can readily participate in condensation reactions with carbonyl compounds to form imines, which are key intermediates for building larger polycyclic scaffolds. It can also be acylated or alkylated to introduce new side chains, which can then undergo intramolecular cyclization reactions to generate novel ring systems fused to the isoquinoline core. The chloro-substituent, on the other hand, can be a site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups, thereby expanding the molecular complexity and diversity of the resulting heterocycles. While specific examples utilizing this compound are not extensively documented in readily available literature, the synthetic utility of related chloro-substituted quinolines and isoquinolines is well-established, suggesting a high potential for this compound in similar transformations. The synthesis of various heterocyclic compounds derived from 2-chloro-3-formyl quinoline (B57606), a related structural motif, underscores the reactivity of the chloro- and formyl- (a precursor to the aminomethyl-) groups in building complex structures. researchgate.net

Construction of Novel Spirocyclic Systems

Spirocycles, molecules containing two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis of novel spiro-compounds is a continuous area of research. nih.govmdpi.combeilstein-journals.orgbohrium.com The aminomethyl group of this compound can be a key component in the formation of spirocyclic systems.

One potential strategy involves a Pictet-Spengler type reaction. In this approach, the aminomethyl group could react with a suitable aldehyde or ketone tethered to a pro-spirocyclic center. Subsequent cyclization onto the isoquinoline ring or an appended group could lead to the formation of a spiro-center. Another possibility is the use of the amine in multi-component reactions designed to generate spirocyclic scaffolds in a single step. The synthesis of spiro[adamantane-2,3′-isoquinolines] demonstrates the feasibility of constructing spiro-systems at the C-3 position of the isoquinoline ring. researchgate.net Although direct application of this compound in spirocycle synthesis is not explicitly detailed in the available literature, its structure is amenable to established synthetic methodologies for creating these complex architectures.

Ligand Chemistry and Organometallic Catalysis

The development of efficient catalysts is a cornerstone of modern organic synthesis. The design of ligands that can fine-tune the electronic and steric properties of a metal center is crucial for achieving high catalytic activity and selectivity.

Design and Synthesis of Isoquinoline-Derived Ligands for Transition Metal Catalysis

Isoquinoline derivatives are recognized as important structural motifs in the design of chiral ligands for asymmetric catalysis. researchgate.net The nitrogen atom of the isoquinoline ring and the nitrogen of the aminomethyl side chain in this compound can act as coordination sites for transition metals. This bidentate chelation potential makes it an attractive scaffold for ligand design.

The synthesis of ligands from this precursor could involve the modification of the primary amine to introduce phosphine (B1218219), oxazoline, or other coordinating moieties. These modifications would result in N,N'- or N,P-type bidentate ligands. The presence of the chloro-group offers a site for further functionalization, potentially to create tridentate or higher-denticity ligands, or to attach the ligand to a solid support. The synthesis of isoquinoline-derived ligands is an active area of research, with applications in various transition-metal-catalyzed reactions. mdpi.comworktribe.com

Investigation of Chelation Properties and Metal-Ligand Interactions

The ability of a ligand to chelate to a metal center is fundamental to its function in catalysis. For ligands derived from this compound, the formation of a stable five- or six-membered chelate ring with a transition metal is anticipated. The nitrogen of the isoquinoline ring and the nitrogen of the side-chain amine would coordinate to the metal, creating a pre-organized catalytic environment.

The electronic properties of the isoquinoline ring, influenced by the electron-withdrawing chloro-substituent, would impact the electron density at the coordinating nitrogen atom and, consequently, the strength of the metal-ligand bond. Spectroscopic techniques such as NMR and X-ray crystallography would be essential to elucidate the precise nature of these metal-ligand interactions and the coordination geometry of the resulting metal complexes. The versatility of pyrazole-based ligands in coordinating with various metal ions in different modes highlights the rich coordination chemistry that can be expected from isoquinoline-based systems. researchgate.net

Impact of Ligand Architecture on Catalytic Activity, Regioselectivity, and Stereoselectivity

The three-dimensional structure of a ligand-metal complex plays a critical role in determining the outcome of a catalytic reaction. The architecture of ligands derived from this compound would directly influence the catalytic activity, regioselectivity, and stereoselectivity of reactions.

Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. The isoquinoline framework, particularly when functionalized with hydrogen-bonding moieties and electronically influential groups like chlorine, serves as an excellent platform for designing receptors capable of recognizing and binding specific guest molecules, such as anions.

Development of Isoquinoline-Based Receptors for Anion Coordination

The design of synthetic receptors for anions is a significant area of supramolecular chemistry, with applications in sensing, transport, and catalysis. While direct studies on this compound as an anion receptor are not extensively documented, the principles of anion-binding catalysis have been successfully applied to the dearomatization of isoquinolines. rsc.org This suggests the potential of the isoquinoline nitrogen to interact with and be activated by anion-binding catalysts.

The primary amine of the methanamine group in this compound can act as a hydrogen bond donor, a crucial feature for anion recognition. This, combined with the electrostatic influence of the chloro group and the π-system of the isoquinoline ring, could facilitate the coordination of various anions. Research on related quinoline-based receptors has demonstrated that urea (B33335) and thiourea (B124793) derivatives can be designed to selectively bind halide anions, with some preference for chloride. researchgate.net The self-assembly of bis(isoquinoline) ionic liquids with metal halides further illustrates the capacity of the isoquinoline moiety to participate in the formation of complex supramolecular structures driven by anion coordination. rsc.org

Exploration of Solvent-Switchable Binding Sites and Selectivity Profiles for Oxo-anions

The binding properties of a supramolecular receptor can often be modulated by the solvent environment. Although specific studies on solvent-switchable binding involving this compound are not prominent in the literature, the coordinating ability of both anions and solvents towards metal centers is a well-established phenomenon that can be extrapolated to hydrogen-bond-based receptor systems. nih.gov The polarity and hydrogen-bonding capacity of the solvent can compete with or enhance the interactions between the receptor and the anion.

For instance, in a polar protic solvent, the solvent molecules can form hydrogen bonds with both the receptor and the anion, potentially weakening their interaction. Conversely, in a non-polar aprotic solvent, the receptor-anion interaction would be more favorable. The development of quinoline-substituted crown ethers has shown that ion-pair binding can be influenced by the solvent composition, revealing cooperative effects. researchgate.net This principle suggests that the selectivity of isoquinoline-based receptors like this compound for different oxo-anions (e.g., sulfate, phosphate, acetate) could be tuned by changing the solvent system, a critical aspect for developing selective sensors or transporters.

Scaffold Design in Inhibitor Development (In Vitro Chemical Studies)

The rigid and versatile isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov The specific substitution pattern of this compound makes it a candidate for the rational design of various enzyme inhibitors.

Rational Design Principles for Isoquinoline Scaffolds in Modulating Protein-Ligand Interactions

The rational design of inhibitors involves the strategic modification of a lead compound to optimize its binding affinity and selectivity for a biological target. The isoquinoline nucleus provides a versatile template for introducing substituents at various positions to probe the binding pocket of an enzyme. nih.gov The 5-chloro substituent can occupy a hydrophobic pocket or form halogen bonds, while the 3-methanamine group can act as a hydrogen bond donor or be further functionalized to extend into different regions of the active site.

Studies on quinoline and isoquinoline derivatives have shown that these scaffolds are present in a wide array of pharmacologically active compounds, including kinase inhibitors. researchgate.netnih.gov The design process often involves computational modeling to predict binding modes and guide synthetic efforts. For example, the design of quinazoline-based inhibitors has been guided by molecular modeling to understand and improve interactions with the target kinase.

Structure-Guided Evolution of Potent and Selective Chemical Inhibitors (e.g., Kinase Inhibitors, Plasma Kallikrein Inhibitors)

Structure-guided drug design utilizes the three-dimensional structure of the target protein to develop more potent and selective inhibitors. The isoquinoline scaffold has been successfully employed in the development of inhibitors for various enzyme families.

Kinase Inhibitors: Kinases are a major class of drug targets, particularly in oncology. The isoquinoline scaffold is a key component of several kinase inhibitors. For instance, derivatives of phenylaminoimidazoisoquinolin-9-one have been optimized through rational design to produce potent and orally active inhibitors of Lck kinase. creative-bioarray.com The structure-activity relationship (SAR) of these compounds reveals that modifications at different positions of the isoquinoline ring system significantly impact their inhibitory activity and selectivity. While specific data for this compound as a kinase inhibitor is not readily available, its structural motifs are present in broader classes of kinase inhibitors, suggesting its potential in this area.

Plasma Kallikrein Inhibitors: Plasma kallikrein is a serine protease involved in the inflammatory response and is a key target for the treatment of hereditary angioedema. While many inhibitors are peptides or antibodies, there is growing interest in developing small-molecule inhibitors. The general principles of designing serine protease inhibitors often involve a scaffold that can present functional groups to interact with the active site triad (B1167595) and surrounding specificity pockets. The methanamine group of this compound could potentially interact with the S1 pocket of serine proteases.

Investigation of Binding Selectivity to Receptors Using X-ray Fluorescence (XRF) Spectrometry

The determination of a ligand's binding affinity and selectivity is crucial in drug discovery. While techniques like fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry are commonly used, X-ray fluorescence (XRF) is an emerging analytical technique in this field. XRF measures the fluorescent X-rays emitted from a sample that has been excited by a primary X-ray source.

The application of XRF in studying protein-ligand binding is not as widespread as other methods. However, it holds potential for quantifying the binding of ligands that contain a heavy atom (like chlorine in the case of this compound). By measuring the X-ray fluorescence signal of the chlorine atom, it could be possible to determine the concentration of the bound ligand in a protein-ligand complex, especially in a solid-phase or high-throughput screening format. This would provide a direct and label-free method for assessing binding. It is important to note that while the principle is sound, the widespread application of XRF for routine binding selectivity studies in solution is still an area of active development. More commonly, fluorescence spectroscopy techniques that rely on UV-Vis fluorescence are employed to probe protein-ligand interactions. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Asymmetric Synthetic Methodologies for Halogenated Isoquinolinylmethanamines

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of asymmetric syntheses—methods that produce a single enantiomer in high purity—is a cornerstone of modern drug discovery. For halogenated isoquinolinylmethanamines, the focus is on creating sophisticated, multi-step synthetic sequences that allow for precise control over the stereochemistry at the aminomethine center.

Current research efforts are directed towards the use of chiral catalysts and auxiliaries to guide the stereochemical outcome of key bond-forming reactions. Strategies such as the Pomeranz–Fritsch synthesis, which involves the acid-promoted creation of the isoquinoline (B145761) core from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, are being adapted to incorporate chiral elements. nih.gov Researchers are investigating novel catalytic systems, including those based on transition metals like rhodium, which can facilitate the enantioselective construction of the isoquinoline ring system itself. nih.gov The goal is to develop robust and scalable methods that can provide access to enantiomerically pure halogenated isoquinolinylmethanamines, thereby enabling a more detailed investigation of their structure-activity relationships.

Development of Advanced Catalytic Systems Utilizing Next-Generation Isoquinoline-Derived Ligands

The utility of isoquinoline derivatives extends beyond their direct application as therapeutic agents; they are also finding increasing use as ligands in transition metal catalysis. Ligands are organic molecules that bind to a central metal atom, and their structure is critical in controlling the reactivity and selectivity of the resulting catalyst. The rigid, planar structure of the isoquinoline nucleus, combined with the potential for functionalization at various positions, makes it an attractive platform for the design of novel ligands.

Future research in this area will focus on the rational design and synthesis of isoquinoline-based ligands with tailored electronic and steric properties. rsc.org By modifying the substitution pattern on the isoquinoline ring, researchers can fine-tune the performance of the catalyst for specific applications, such as asymmetric hydrogenation, cross-coupling reactions, and C-H activation. The development of these "next-generation" catalytic systems holds the promise of not only improving the efficiency and selectivity of known reactions but also enabling entirely new chemical transformations. This, in turn, could lead to more efficient and sustainable methods for the synthesis of complex molecules, including (5-Chloroisoquinolin-3-yl)methanamine and other medicinally relevant compounds.

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity Modeling

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical research is conducted. researchgate.net These powerful computational tools can analyze vast datasets of chemical reactions and molecular properties to identify patterns and make predictions that are beyond the reach of human intuition. nih.gov In the context of isoquinoline chemistry, AI and ML are being applied to a range of challenges, from predicting the outcome of synthetic reactions to designing molecules with specific biological activities. researchgate.netnih.gov

One of the key applications of these technologies is in the area of predictive synthesis. By training machine learning models on large databases of known reactions, it is possible to develop algorithms that can suggest optimal synthetic routes to a target molecule like this compound. nih.gov This can significantly reduce the amount of time and resources required for experimental trial-and-error. nih.gov Furthermore, AI can be used to model the reactivity of different isoquinoline derivatives, predicting how they will behave in various chemical environments. This information is invaluable for designing more efficient and selective reactions. As these computational tools become more sophisticated, they will play an increasingly important role in accelerating the discovery and development of new isoquinoline-based compounds. researchgate.netnih.gov

Mechanistic Elucidation of Complex Biological Pathways Mediated by Isoquinoline Scaffolds at the Molecular Level

Understanding how a drug molecule interacts with its biological target at the molecular level is fundamental to rational drug design. For compounds based on the isoquinoline scaffold, which are known to interact with a wide range of biological targets, elucidating these mechanisms is a key area of research. Techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling are being used to visualize the precise binding interactions between isoquinoline derivatives and their protein targets.

A significant body of research has focused on the interaction of isoquinoline alkaloids with DNA and enzymes like topoisomerases. nih.gov For instance, certain fused pyrrolo[2,1-a]isoquinolines act as topoisomerase inhibitors by stabilizing the covalent complex between the enzyme and DNA, leading to lethal DNA strand breaks in cancer cells. nih.gov Future research will aim to provide a more detailed picture of these interactions, exploring how subtle changes in the structure of the isoquinoline molecule can affect its binding affinity and biological activity. This knowledge will be crucial for the design of next-generation therapeutic agents with improved potency and selectivity, and a reduced potential for off-target effects.

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